molecular formula C9H6Cl2N2O2 B1508369 Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate CAS No. 39621-02-8

Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate

Cat. No.: B1508369
CAS No.: 39621-02-8
M. Wt: 245.06 g/mol
InChI Key: XUVNRQHDVZTPRW-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is a chemical compound with the molecular formula C9H6Cl2N2O2 and a molecular weight of 245.06 g/mol. This compound is characterized by its pyridine ring structure, which is substituted with chlorine and cyano groups, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-dichloropyridine-4-carboxylic acid.

  • Conversion to Acid Chloride: The carboxylic acid group is converted to an acid chloride using reagents like thionyl chloride (SOCl2).

  • Formation of the Ester: The acid chloride is then reacted with methanol in the presence of a base (e.g., triethylamine) to form the ester.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid.

  • Reduction: The chlorine atoms can be reduced to form different derivatives.

  • Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles like ammonia (NH3) or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 2,6-dichloro-3-cyanopyridine-4-carboxylic acid.

  • Reduction: 2,6-dichloro-3-cyanopyridine-4-ol or 2,6-dichloro-3-cyanopyridine-4-methylamine.

  • Substitution: Amides or other substituted pyridines.

Scientific Research Applications

Chemistry: Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the effects of pyridine derivatives on biological systems.

Medicine: It may serve as a precursor for the development of new drugs, particularly those targeting diseases where pyridine derivatives are effective.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2,6-Dichloropyridine-4-carboxylic acid: Similar structure but lacks the ester group.

  • Methyl 2-(3-cyanopyridin-4-yl)acetate: Similar ester group but lacks chlorine atoms.

  • 2,6-Dichloro-3-cyanopyridine-4-ol: Similar pyridine ring but has a hydroxyl group instead of an ester.

Uniqueness: Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is unique due to its combination of chlorine, cyano, and ester groups, which provide distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-8(14)3-5-2-7(10)13-9(11)6(5)4-12/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUVNRQHDVZTPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC(=C1C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731503
Record name Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39621-02-8
Record name Methyl (2,6-dichloro-3-cyanopyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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